

Hydrochlorothiazide-d2: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: Hydrochlorothiazide-d2

Cat. No.: B602472

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for **Hydrochlorothiazide-d2**. The information is curated for professionals in research, development, and quality control who work with this deuterated analogue of the widely used diuretic, hydrochlorothiazide. This document summarizes key safety information, outlines experimental methodologies for safety and stability testing, and provides clear visual workflows to ensure safe handling and use.

Chemical and Physical Properties

Hydrochlorothiazide-d2 is a deuterated form of hydrochlorothiazide, where two hydrogen atoms on the thiazide ring have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical methods.

Property	Value	Source
Chemical Name	6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1 λ ⁶ ,2,4-benzothiadiazine-7-sulfonamide	PubChem
CAS Number	1219798-89-6	PubChem
Molecular Formula	C ₇ H ₆ D ₂ ClN ₃ O ₄ S ₂	PubChem
Molecular Weight	299.8 g/mol	PubChem
Appearance	White to Off-White Solid	ChemicalBook
Solubility	DMSO (Slightly), Methanol (Slightly)	ChemicalBook
Storage Temperature	-20°C	LGC Standards

Hazard Identification and Safety Precautions

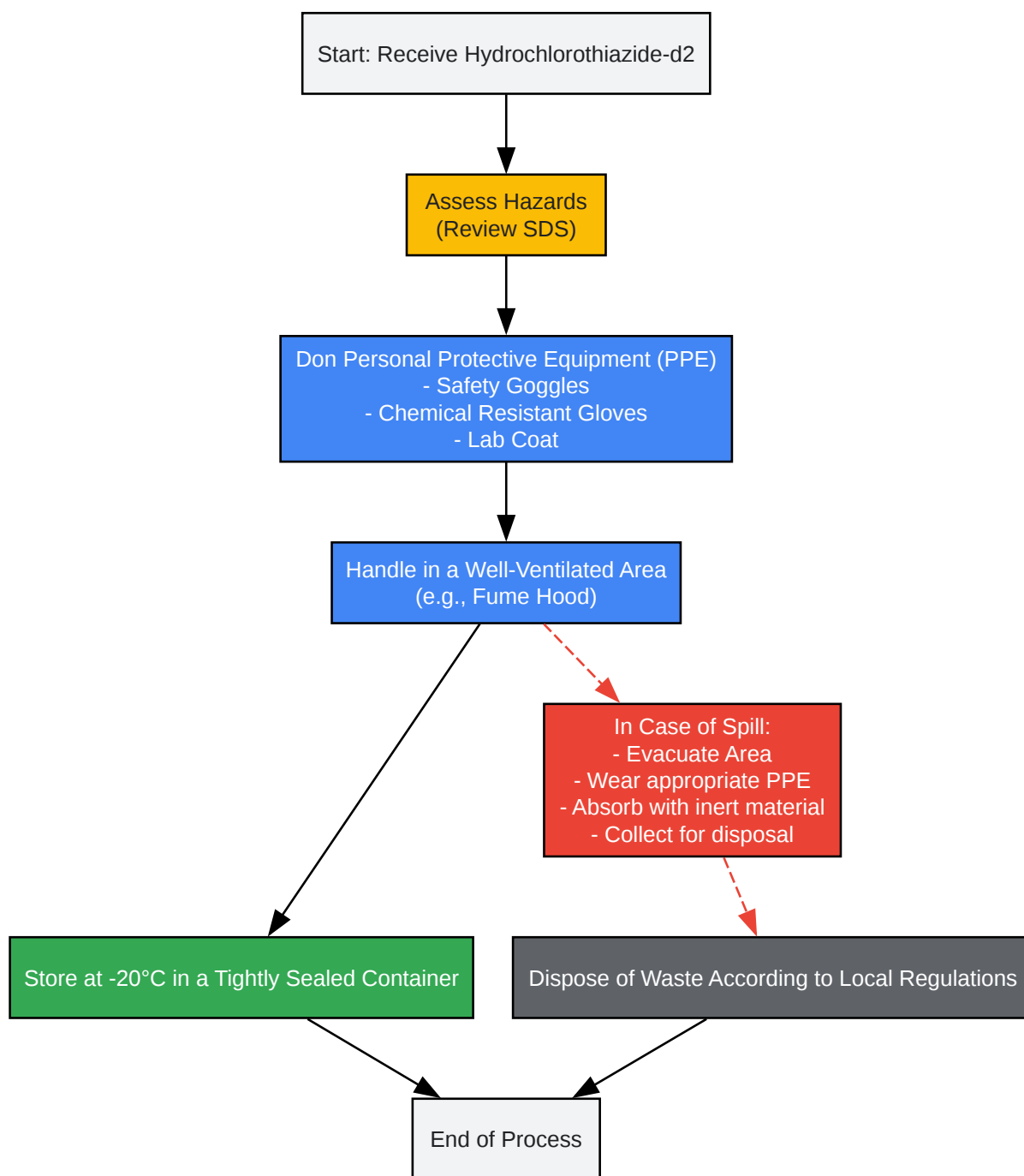
Hydrochlorothiazide-d2 is classified as harmful if swallowed and may cause skin and eye irritation. It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

GHS Hazard Statements

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Handling Precautions Workflow

The following diagram outlines the recommended workflow for handling **Hydrochlorothiazide-d2** safely in a laboratory setting.



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*Workflow for Safe Handling of **Hydrochlorothiazide-d2**.*

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Exposure Route	First-Aid Measures
Inhalation	Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][3]
Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
Eye Contact	Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Toxicological Data

Toxicological data for Hydrochlorothiazide provides insight into the potential health effects of **Hydrochlorothiazide-d2**, as deuteration is not expected to significantly alter the toxicological profile.

Parameter	Value	Species	Source
Acute Oral LD50	2,750 mg/kg	Rat	Cayman Chemical
Acute Oral LD50	>578 mg/kg	Mouse	Cayman Chemical

Chronic Toxicity and Carcinogenicity

Long-term studies on hydrochlorothiazide have been conducted by the National Toxicology Program (NTP).

- Rats: In 2-year feed studies, there was no evidence of carcinogenic activity in male or female F344/N rats. However, chronic renal disease was observed to be more severe in rats

administered hydrochlorothiazide.[5]

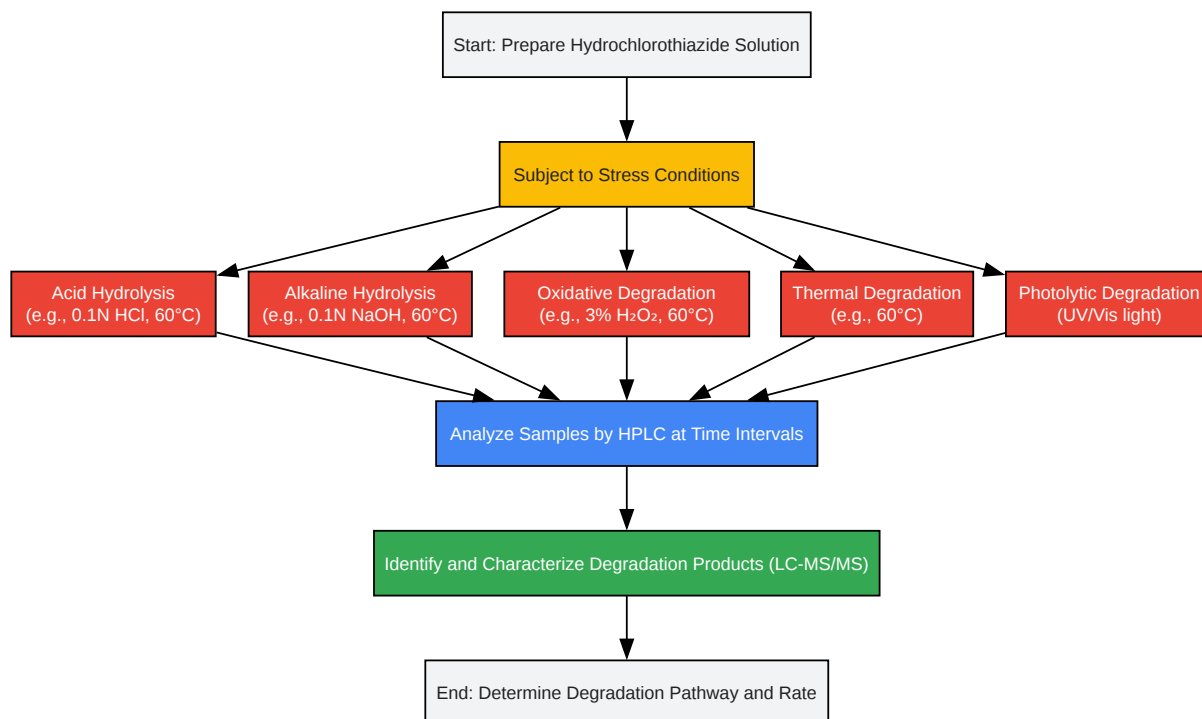
- Mice: There was equivocal evidence of carcinogenic activity in male B6C3F1 mice based on increased incidences of hepatocellular neoplasms. No evidence of carcinogenic activity was found in female mice.[5]

Stability and Degradation

Understanding the stability of **Hydrochlorothiazide-d2** is crucial for its proper storage and use in experimental settings. Forced degradation studies on hydrochlorothiazide provide a good indication of the stability of its deuterated analogue.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following diagram illustrates a general workflow for such a study.



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General Workflow for a Forced Degradation Study.

Summary of Stability Data

Condition	Stability of Hydrochlorothiazide
Acidic (e.g., 1 M HCl)	Prone to degradation.[6]
Alkaline (e.g., 1 M NaOH)	Less stable than in acidic conditions.[6]
Oxidative (e.g., H ₂ O ₂)	Stable.[7]
Thermal	Stable.[7]
Photolytic	Stable.[7]

The primary degradation product identified under hydrolytic conditions is 4-amino-6-chloro-1,3-benzenedisulfonamide.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are summaries of methodologies for key safety and stability studies based on available literature.

Forced Degradation Study Protocol (Based on ICH Guidelines)

Objective: To investigate the stability of Hydrochlorothiazide under various stress conditions.

Methodology:

- **Preparation of Stock Solution:** Prepare a stock solution of Hydrochlorothiazide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Mix the stock solution with an equal volume of 1 M HCl and heat at 80°C for a specified time. Neutralize with 1 M NaOH before analysis.
 - **Alkaline Hydrolysis:** Mix the stock solution with an equal volume of 1 M NaOH and heat at 80°C. Neutralize with 1 M HCl.
 - **Oxidative Degradation:** Treat the stock solution with 3% or 30% hydrogen peroxide at room temperature or elevated temperature.
 - **Thermal Degradation:** Expose the solid drug to dry heat (e.g., 105°C) for a specified duration.
 - **Photolytic Degradation:** Expose the solid drug or its solution to UV light (e.g., 254 nm) and/or visible light.
- **Sample Analysis:**
 - Withdraw samples at various time points.

- Analyze the samples using a validated stability-indicating HPLC method. A common mobile phase is a mixture of acetonitrile and a phosphate buffer. Detection is typically performed using a UV detector at around 272 nm.
- Data Evaluation:
 - Calculate the percentage of degradation.
 - Identify and characterize any significant degradation products using techniques like LC-MS/MS.

Chronic Oral Toxicity Study in Rats (Based on NTP Studies)

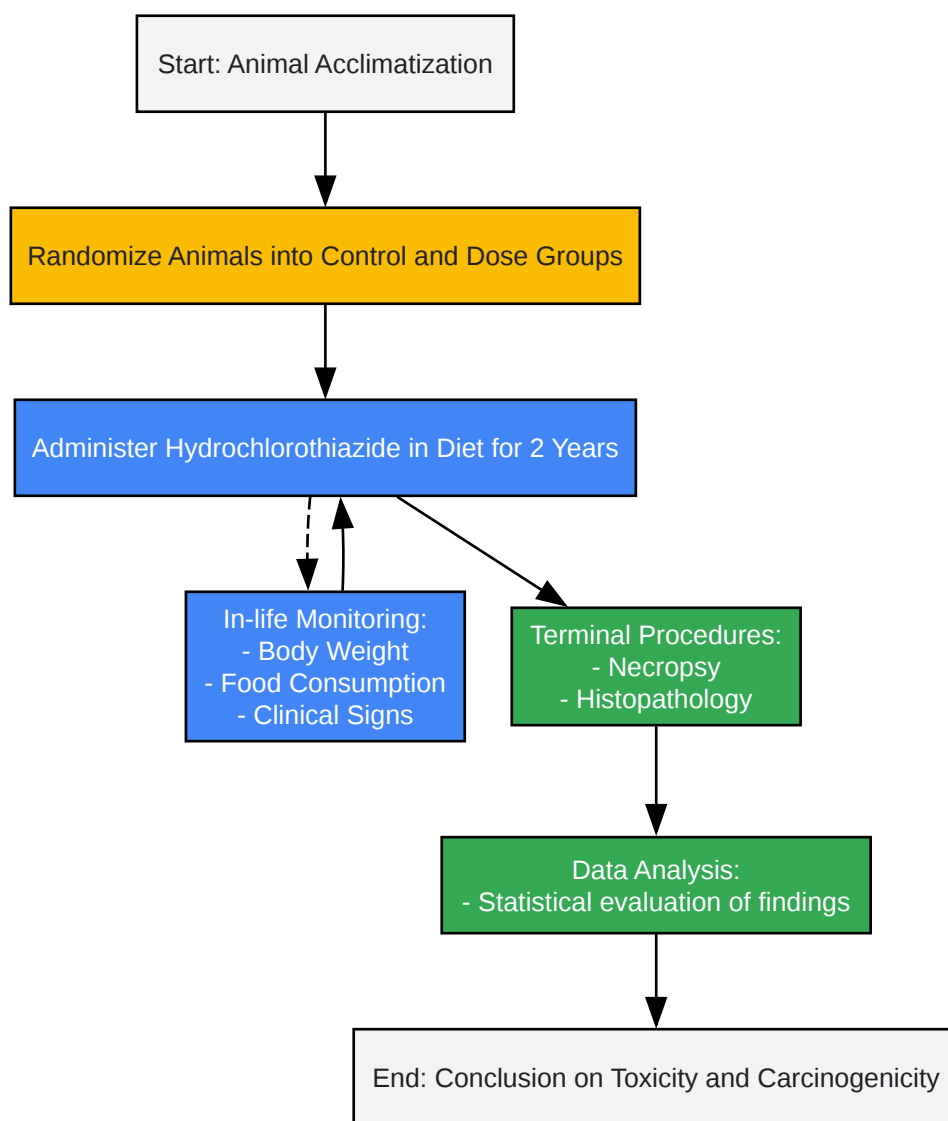
Objective: To assess the long-term toxicity and carcinogenic potential of Hydrochlorothiazide.

Methodology:

- Animal Model: Use F344/N rats of both sexes.
- Dietary Administration: Administer Hydrochlorothiazide mixed in the feed at various concentrations (e.g., 0, 250, 500, and 2000 ppm) for a period of 2 years.^{[8][9]}
- Observations:
 - Monitor animal health, body weight, and food consumption regularly.
 - Perform detailed clinical pathology and hematology at specified intervals.
- Pathology:
 - At the end of the study, conduct a complete necropsy on all animals.
 - Perform histopathological examination of all major organs and any observed lesions.
- Data Analysis:
 - Statistically analyze the incidence of tumors and non-neoplastic lesions.

- Evaluate any dose-related effects on survival, body weight, and organ pathology.

The following diagram provides a simplified overview of a chronic toxicity study.



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Simplified Workflow for a Chronic Toxicity Study.

Ecotoxicity Data

The environmental impact of Hydrochlorothiazide has been assessed, which is relevant for the disposal of **Hydrochlorothiazide-d2**.

Test	Organism	Result	Guideline
Fish Early-Life Stage Toxicity	Pimephales promelas (Fathead Minnow)	30-day NOEC = 10 mg/L	OECD 210
Daphnia magna Reproduction	Daphnia magna	21-day NOEC = 100 mg/L	OECD 211
Algal Growth Inhibition	Pseudokirchneriella subcapitata	72-hour NOEC = 100 mg/L	OECD 201
Activated Sludge Respiration Inhibition	Activated Sludge	3-hour EC50 > 100 mg/L	OECD 209
Aerobic Biodegradation	-	Not readily biodegradable (36% degradation after 28 days)	OECD 301B

The Predicted No Effect Concentration (PNEC) for the aquatic environment is 1000 µg/L.^[10]

Disposal Considerations

Dispose of **Hydrochlorothiazide-d2** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Due to its limited biodegradability, it should not be released into the environment.

This technical guide provides a foundation for the safe handling and use of **Hydrochlorothiazide-d2**. Researchers, scientists, and drug development professionals are encouraged to consult the specific Safety Data Sheet provided by the manufacturer and to adhere to all institutional and regulatory safety guidelines.

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